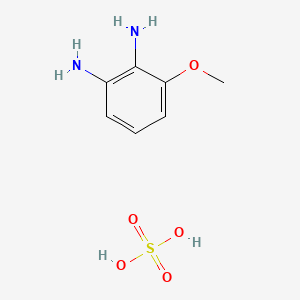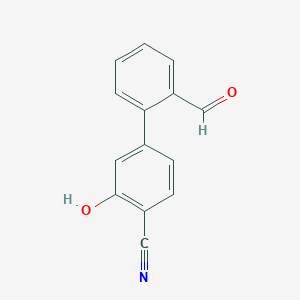
2,4-Dichloro-5-(trichloromethyl)pyridine
Übersicht
Beschreibung
2,4-Dichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a trichloromethyl group at the 5 position. This compound is of significant interest due to its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trichloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with trichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The starting material, 2,4-dichloropyridine, is reacted with trichloromethylating agents in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(trichloromethyl)pyridine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 2,5-Dichloro-3-(trichloromethyl)pyridine
- 2,4-Dichloro-3-(trichloromethyl)pyridine
Comparison: 2,4-Dichloro-5-(trichloromethyl)pyridine is unique due to the specific positioning of its chlorine atoms and trichloromethyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atoms can influence the compound’s reactivity and its interaction with biological targets. The trichloromethyl group also contributes to its high reactivity and potential for forming covalent bonds with proteins, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95234-75-6 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B6320313.png)










